molecular formula C20H43IS B1660828 Dimethyl(octadecyl)sulfanium iodide CAS No. 84040-81-3

Dimethyl(octadecyl)sulfanium iodide

Cat. No.: B1660828
CAS No.: 84040-81-3
M. Wt: 442.5
InChI Key: AZFBXGUXCLXDSF-UHFFFAOYSA-M
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Description

Dimethyl(octadecyl)sulfanium iodide is a chemical compound with the molecular formula C20H43IS. It is a sulfonium salt, where the sulfur atom is bonded to two methyl groups and one octadecyl group, with iodide as the counterion. This compound is known for its applications in organic synthesis and as a phase transfer catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(octadecyl)sulfanium iodide can be synthesized through the alkylation of dimethyl sulfide with octadecyl iodide. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the dimethyl sulfide, followed by the addition of octadecyl iodide to form the desired sulfonium salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to obtaining a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(octadecyl)sulfanium iodide undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the sulfonium salt can be oxidized to form sulfoxides or sulfones.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.

    Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Nucleophiles such as sodium chloride or sodium methoxide are often used.

    Elimination: Strong bases like sodium hydride or potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted sulfonium salts.

    Elimination: Alkenes and dimethyl sulfide.

Scientific Research Applications

Dimethyl(octadecyl)sulfanium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.

    Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs to specific tissues.

    Industry: Utilized in the production of surfactants and emulsifiers for various industrial processes.

Mechanism of Action

The mechanism of action of dimethyl(octadecyl)sulfanium iodide involves its ability to act as a phase transfer catalyst. The sulfonium ion can transfer reactants from one phase to another, thereby increasing the reaction rate. The octadecyl group provides hydrophobic interactions, while the dimethyl groups and iodide ion facilitate the transfer of polar reactants.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsulfonium iodide
  • Dimethyl(phenyl)sulfonium iodide
  • Dimethyl(benzyl)sulfonium iodide

Uniqueness

Dimethyl(octadecyl)sulfanium iodide is unique due to its long hydrophobic octadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring the transfer of hydrophobic reactants or the stabilization of emulsions.

Properties

IUPAC Name

dimethyl(octadecyl)sulfanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43S.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;/h4-20H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFBXGUXCLXDSF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[S+](C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60827750
Record name Dimethyl(octadecyl)sulfanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60827750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84040-81-3
Record name Dimethyl(octadecyl)sulfanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60827750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl(octadecyl)sulfanium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a flask equipped with a stirrer was charged 3.0 g of the crude methyloctadecylsulfide, 2.1 g of methyl iodide and 50 ml of acetone, and the mixture was stirred at room temperature for 24 hours. Precipitated crystals were collected by filtration under reduced pressure and recrystallized from acetone to obtain 3.4 g of the title compound. Melting point: 82.5° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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